Inhibition of NPP1: A Measurable but Modest Target Engagement
3-Nitro-N-phenylpyridin-4-amine (CAS 35750-90-4) inhibits human ectonucleotide pyrophosphatase/phosphodiesterase family member 1 (NPP1) with an IC₅₀ of 8,670 nM [1]. This value, derived from a cell-based assay using COS7 cells, places it as a relatively weak inhibitor compared to optimized clinical candidates for this target, which often achieve nanomolar potency [2]. Therefore, while it demonstrates a specific protein interaction, its primary value is not as a potent biological probe but as a structural starting point for further optimization or as a control compound.
| Evidence Dimension | NPP1 inhibition potency |
|---|---|
| Target Compound Data | IC₅₀ = 8,670 nM |
| Comparator Or Baseline | Optimized NPP1 inhibitors (e.g., from literature) typically show IC₅₀ < 100 nM |
| Quantified Difference | At least 86-fold less potent than optimized NPP1 inhibitors |
| Conditions | Human NPP1 expressed in COS7 cells, p-nitrophenyl-5'-thymidine monophosphate substrate, 5-10 min preincubation [1] |
Why This Matters
Defines the compound's weak potency against NPP1, clarifying that its utility is as a chemical scaffold for medicinal chemistry rather than as a finished biological probe.
- [1] BindingDB Entry BDBM50179360; ChEMBL3040216. IC₅₀ for human NPP1 = 8.67E+3 nM. View Source
- [2] Clinical perspective for irreversible tyrosine kinase inhibitors in cancer. (2015). View Source
